molecular formula C13H16 B8416278 1,2-Dihydro-4,6,8-Trimethylnaphthalene

1,2-Dihydro-4,6,8-Trimethylnaphthalene

Cat. No. B8416278
M. Wt: 172.27 g/mol
InChI Key: HQJFIGBRLMXLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydro-4,6,8-Trimethylnaphthalene is a useful research compound. Its molecular formula is C13H16 and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dihydro-4,6,8-Trimethylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dihydro-4,6,8-Trimethylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,2-Dihydro-4,6,8-Trimethylnaphthalene

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

4,6,8-trimethyl-1,2-dihydronaphthalene

InChI

InChI=1S/C13H16/c1-9-7-11(3)12-6-4-5-10(2)13(12)8-9/h5,7-8H,4,6H2,1-3H3

InChI Key

HQJFIGBRLMXLMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC2=C(C=C(C=C12)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure of Example 1, step 2, 26.64 g (0.140 mol) of 1-hydroxy-1,5,7-trimethyl-1,2,3,4-tetrahydronaphthalene in 300 ml of toluene was reacted with 0.30 g of p-toluenesulphonic acid monohydrate. Vacuum distillation yielded 20.49 g (85%) of the title product as a pale yellow liquid, b.p. 67°-70° C./0.12 mm of Hg. NMR δ(CDCl3) 2.04 (3H, m), 2.21-2.25 (2H, m), 2.25 (3H, s), 2.30 (3H, s), 2.66 (2H, t, J=8.1 Hz), 5.83 (1H, m), 6.87 (1H, s), 6.94 (1H, s).
Name
1-hydroxy-1,5,7-trimethyl-1,2,3,4-tetrahydronaphthalene
Quantity
26.64 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.